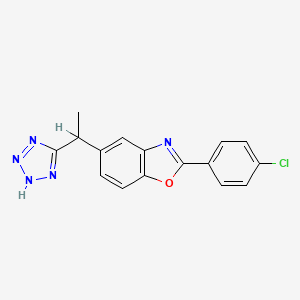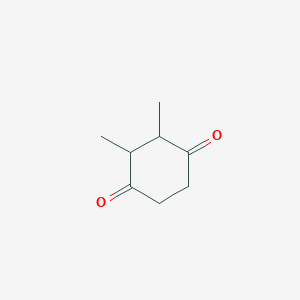
2,3-Dimethylcyclohexane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylcyclohexane-1,4-dione is an organic compound classified as a cyclic diketone It is a derivative of cyclohexane, where two methyl groups are attached to the second and third carbon atoms, and two ketone groups are located at the first and fourth carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohexane-1,4-dione can be achieved through several methods. One common approach involves the Michael addition reaction, where diethyl malonate reacts with mesityl oxide in the presence of sodium methoxide. This reaction is followed by a Claisen condensation, which is a base-catalyzed cyclization process. The final product is obtained after hydrolysis and decarboxylation with potassium hydroxide and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
化学反应分析
Types of Reactions
2,3-Dimethylcyclohexane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diketone groups act as electrophilic centers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can result in various substituted cyclohexane derivatives .
科学研究应用
2,3-Dimethylcyclohexane-1,4-dione has several scientific research applications:
作用机制
The mechanism of action of 2,3-Dimethylcyclohexane-1,4-dione involves its diketone groups, which act as strong electrophilic centers. These groups attract nucleophilic species, leading to various addition reactions. The presence of two opposed keto groups within the cyclohexane ring creates a highly reactive platform due to electronic and steric strains . This reactivity is exploited in various chemical transformations and biological assays.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Another cyclic diketone with similar structural properties but different substitution patterns.
2,2-Dimethyl-1,3-cyclohexanedione: A related compound with methyl groups at different positions, affecting its reactivity and applications.
Uniqueness
The presence of diketone groups at the 1,4-positions allows for unique chemical transformations that are not possible with other similar compounds .
属性
CAS 编号 |
55050-27-6 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
2,3-dimethylcyclohexane-1,4-dione |
InChI |
InChI=1S/C8H12O2/c1-5-6(2)8(10)4-3-7(5)9/h5-6H,3-4H2,1-2H3 |
InChI 键 |
WURIYEBCSPUSDX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(=O)CCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



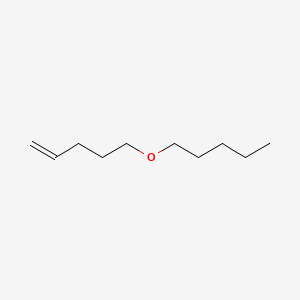
methylsulfanium chloride](/img/structure/B14630372.png)
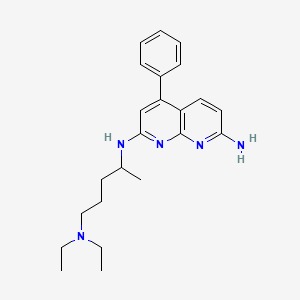
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
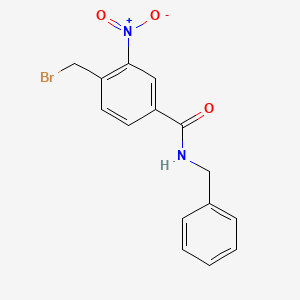
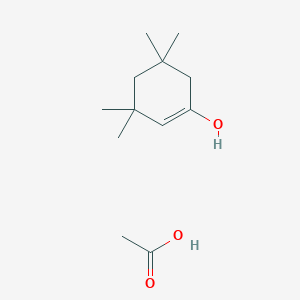
silane](/img/structure/B14630402.png)
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
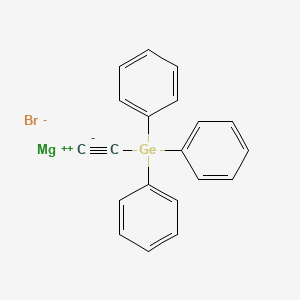
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
